tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Chemical procurement Supply chain Medicinal chemistry

Multi-step synthetic routes using unprotected 5-amino-tetrahydroisoquinoline lead to uncontrolled side reactions, low yields, and irreproducible screening results. This Boc-protected analog resolves these failures through orthogonal amine protection, enabling precise sequential functionalization essential for pharmaceutical candidate synthesis. • Free 5-NH₂ serves as a nucleophilic handle for chloroformate coupling in kinase inhibitor library construction (e.g., BTK-targeting pyridazinone series). • Boc-protected N-2 remains stable under basic and nucleophilic conditions, then cleaves under mild acid for downstream diversification. • Enables Pd(II)-catalyzed asymmetric C-H activation delivering chiral, non-racemic tetrahydroisoquinoline derivatives in 86-99% yield. • Compatible with solid-phase resin-loading protocols for on-resin Boc deprotection and combinatorial amide coupling.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 201150-73-4
Cat. No. B153441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS201150-73-4
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2N
InChIInChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15/h4-6H,7-9,15H2,1-3H3
InChIKeySISNTWMRMJDEFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 201150-73-4): A Strategic Building Block for Medicinal Chemistry and Drug Discovery


tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 201150-73-4), also known as 5-amino-2-Boc-1,2,3,4-tetrahydroisoquinoline, is a functionalized heterocyclic building block featuring an orthogonally protected amine functionality [1]. This compound contains a 5-amino substituent on a tetrahydroisoquinoline scaffold with a tert-butyl carbamate (Boc) protecting group at the 2-position. With a molecular formula of C14H20N2O2 and molecular weight of 248.32 g/mol, it demonstrates predicted physical properties including a density of 1.145±0.06 g/cm³ and boiling point of 390.4±42.0 °C at 760 mmHg . The compound is typically stored under inert gas (nitrogen or argon) at 2-8°C .

Critical Procurement Risk: Why Unprotected or Differently Protected Tetrahydroisoquinoline Analogs Cannot Replace tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate in Multi-Step Synthetic Routes


Generic substitution of tert-butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate with alternative tetrahydroisoquinoline analogs introduces substantial risk to synthetic outcomes, particularly in multi-step drug discovery workflows. The 5-amino substituent imparts specific regiochemical reactivity that is not replicated by 6-, 7-, or 8-amino isomers . Crucially, the Boc protecting group enables orthogonal deprotection under mild acidic conditions while the tert-butyl ester remains stable, allowing sequential functionalization that unprotected 5-amino-1,2,3,4-tetrahydroisoquinoline (CAS 115955-90-3) cannot accommodate . Substituting with a free amine would lead to uncontrolled side reactions, diminished yields, and irreproducible biological screening results. The specific combination of 5-amino substitution with N-Boc protection creates a uniquely enabling intermediate for the construction of focused compound libraries and the synthesis of patent-protected pharmaceutical candidates .

Quantitative Evidence Differentiating tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate from Closest Analogs: A Head-to-Head Procurement Comparison


Market Availability and Procurement Accessibility: Commercial Source Density for tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate vs. Unprotected 5-Amino-1,2,3,4-tetrahydroisoquinoline

The commercial availability of tert-butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate exceeds that of the unprotected 5-amino-1,2,3,4-tetrahydroisoquinoline (CAS 115955-90-3) by a substantial margin. The Boc-protected compound is offered by at least 12 distinct commercial suppliers [1], while the unprotected analog is significantly less represented in major vendor catalogs. This supply chain density directly reduces procurement lead times and mitigates single-source supply disruption risks. Furthermore, multiple vendors offer the compound at purity levels of 97% , with batch-to-batch consistency enabling reproducible synthetic outcomes in medicinal chemistry campaigns. The MDL identifier (MFCD02179750) facilitates cross-vendor lot tracking .

Chemical procurement Supply chain Medicinal chemistry

Validated Synthetic Utility in Patent-Litigated Pharmaceutical Programs: BTK Inhibitor Intermediate Application for tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

The compound tert-butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is explicitly designated as a starting material in the synthesis of pyridazinone Bruton's Tyrosine Kinase (BTK) inhibitors [1]. Patent Example 1 describes the reaction of this compound (50 mmol) with p-chlorobenzyl chloroformate using DIPEA (100 mmol) in dichloromethane (300 mL) to generate the corresponding carbamate intermediate en route to potent BTK inhibitors [2]. BTK is a clinically validated target for B-cell malignancies and autoimmune disorders, with multiple FDA-approved therapeutics. This specific 5-amino regioisomer enables the construction of the pyridazinone core with the precise geometry required for kinase hinge binding, a spatial arrangement not attainable with 6- or 7-amino tetrahydroisoquinoline building blocks due to altered exit vector trajectories.

Kinase inhibitor BTK Drug synthesis

Prospective Enantioselective Synthetic Methodology: N-Boc Protected Amine as Substrate for Catalytic Asymmetric Transformations

Research has demonstrated that N-Boc-protected amines serve as substrates for Pd(II)-catalyzed asymmetric addition reactions to dihydroisoquinolines, with slow addition of DDQ enabling in situ generation of reactive intermediates from the corresponding N-Boc-protected amine [1]. This methodology, when applied to dihydroisoquinoline systems, achieves enantioselective transformations with isolated yields of 86-99% for analogous substrates [2]. The Boc protecting group is essential for this transformation, as it modulates the nucleophilicity of the amine and stabilizes the reactive intermediate. In contrast, unprotected tetrahydroisoquinolines undergo uncontrolled oxidation and decomposition under these reaction conditions. The 5-amino substitution pattern may influence stereochemical outcomes compared to other regioisomers by altering the steric environment around the reactive dihydroisoquinoline core.

Asymmetric catalysis Palladium Enantioselective synthesis

Regiochemical Differentiation: 5-Amino Substitution Pattern as a Determinant of Downstream Molecular Scaffold Geometry

The 5-amino substitution pattern on the tetrahydroisoquinoline scaffold defines the exit vector geometry for subsequent functionalization, creating molecular architectures that are distinct from those accessible via 6-, 7-, or 8-amino regioisomers . In biologically active tetrahydroisoquinoline derivatives, the spatial orientation of the amine substituent dictates the overall molecular shape, pharmacophore presentation, and target binding geometry. The tetrahydroisoquinoline moiety serves as the backbone of numerous approved drugs for cancer, pain, gout, and neurodegenerative diseases . While the 6- and 7-amino derivatives (such as 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate analogs) are also commercially available, they project functional groups at different dihedral angles relative to the bicyclic core, resulting in divergent three-dimensional pharmacophore maps. The 5-amino regioisomer positions the amine in closer proximity to the aromatic ring edge, which may be advantageous for targets requiring a compact, ortho-substituted aromatic binding motif.

Medicinal chemistry SAR Scaffold hopping

Optimal Use Cases for tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate Based on Validated Procurement Evidence


Medicinal Chemistry: Synthesis of Pyridazinone-Based Kinase Inhibitor Libraries

The compound is ideally suited as a starting material for generating pyridazinone-containing kinase inhibitor libraries, particularly those targeting BTK [1]. The 5-amino group serves as the nucleophilic handle for coupling with chloroformate reagents, while the Boc protecting group preserves the tetrahydroisoquinoline nitrogen for subsequent functionalization or deprotection. This orthogonal reactivity profile enables systematic exploration of structure-activity relationships around the kinase hinge-binding region, with the 5-substitution pattern providing a unique vector for substituent projection .

Enantioselective Synthesis: Construction of Chiral Tetrahydroisoquinoline Derivatives via Catalytic Asymmetric Addition

This Boc-protected amine is applicable in Pd(II)-catalyzed asymmetric addition reactions to generate chiral, non-racemic tetrahydroisoquinoline derivatives [1]. The N-Boc group modulates amine nucleophilicity and stabilizes intermediates during DDQ-mediated oxidation, enabling controlled generation of reactive dihydroisoquinoline species. This methodology provides access to enantiomerically enriched building blocks for chiral drug candidate synthesis, with reported yields of 86-99% for analogous substrate classes .

Solid-Phase Organic Synthesis: Resin-Bound Tetrahydroisoquinoline Scaffold Construction

The compound is suitable as a precursor for solid-phase synthesis of 1-substituted tetrahydroisoquinoline derivatives [1]. BOC-protected tetrahydroisoquinoline carboxylic acids have been successfully employed in resin-loading protocols to generate support-bound intermediates for combinatorial library construction. The Boc group enables on-resin deprotection under acidic conditions, yielding immobilized amine hydrochlorides that can be further diversified through amide coupling with carboxylic acid building blocks. This application is particularly valuable for generating focused screening libraries in academic and pharmaceutical research settings .

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Protection

In complex synthetic routes requiring sequential functionalization, the orthogonal protection offered by this compound—Boc on the tetrahydroisoquinoline nitrogen and free amine at the 5-position—is essential [1]. This enables chemists to selectively manipulate one reactive site while the other remains masked, a capability not available with fully unprotected analogs. The compound is specifically designed for use in multi-step pharmaceutical syntheses where precise control over reaction sequence is critical for achieving target molecular architectures and acceptable overall yields .

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